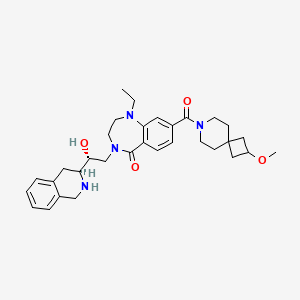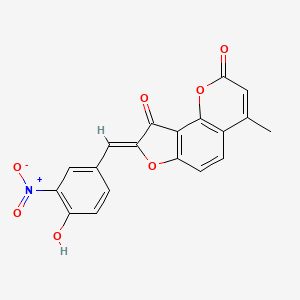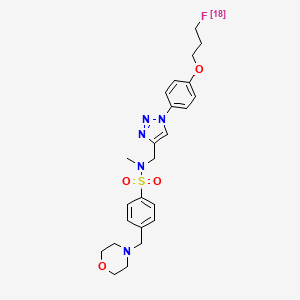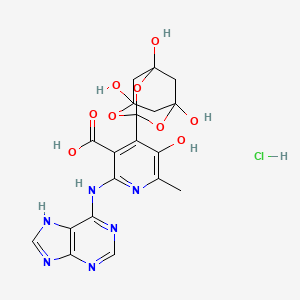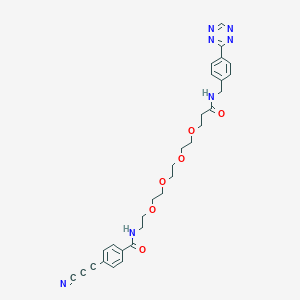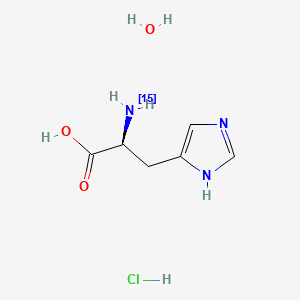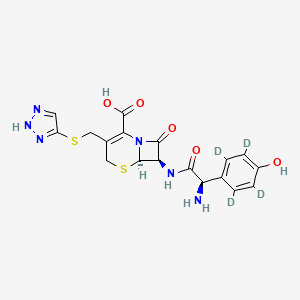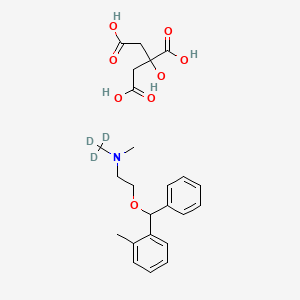
Orphenadrine-d3 Citrate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orphenadrine-d3 (citrate) is a deuterated form of orphenadrine citrate, a centrally acting skeletal muscle relaxant. It is primarily used to relieve discomfort associated with acute, painful musculoskeletal conditions. The compound is a muscarinic antagonist and is also used to treat drug-induced parkinsonism and muscle spasms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of orphenadrine-d3 (citrate) involves the incorporation of deuterium atoms into the orphenadrine molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of orphenadrine-d3 (citrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure efficient deuteration. The final product is purified through crystallization or chromatography techniques to obtain high-purity orphenadrine-d3 (citrate) .
Analyse Des Réactions Chimiques
Types of Reactions: Orphenadrine-d3 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Orphenadrine-d3 (citrate) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of orphenadrine in pharmaceutical formulations.
Biology: Studied for its effects on muscarinic receptors and its potential role in modulating neurotransmitter release.
Medicine: Investigated for its therapeutic potential in treating muscle spasms, parkinsonism, and other neuromuscular disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in the production of orphenadrine-based medications
Mécanisme D'action
Orphenadrine-d3 (citrate) exerts its effects by binding to and inhibiting muscarinic receptors and N-methyl-D-aspartate (NMDA) receptors. This inhibition leads to a reduction in muscle spasms and pain. The compound also has anticholinergic properties, which contribute to its effectiveness in treating parkinsonism. The central nervous system actions of orphenadrine-d3 (citrate) are responsible for its muscle relaxant effects .
Comparaison Avec Des Composés Similaires
Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms. It has a different mechanism of action, primarily acting on the central nervous system to reduce muscle hyperactivity.
Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons. It is used for short-term treatment of muscle spasms and has a shorter half-life compared to orphenadrine.
Methocarbamol: A centrally acting muscle relaxant used to relieve muscle pain and spasms.
Uniqueness of Orphenadrine-d3 (citrate): Orphenadrine-d3 (citrate) is unique due to its deuterated form, which provides enhanced stability and potentially different pharmacokinetic properties compared to non-deuterated orphenadrine. This can lead to improved efficacy and reduced side effects in therapeutic applications.
Propriétés
Formule moléculaire |
C24H31NO8 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i2D3; |
Clé InChI |
MMMNTDFSPSQXJP-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



